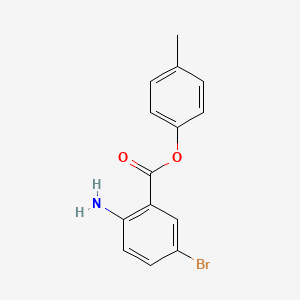

p-Tolyl 2-amino-5-bromobenzoate

Description

The exact mass of the compound this compound is 305.00514 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1131587-76-2 |

|---|---|

Molecular Formula |

C14H12BrNO2 |

Molecular Weight |

306.15 g/mol |

IUPAC Name |

(4-methylphenyl) 2-amino-5-bromobenzoate |

InChI |

InChI=1S/C14H12BrNO2/c1-9-2-5-11(6-3-9)18-14(17)12-8-10(15)4-7-13(12)16/h2-8H,16H2,1H3 |

InChI Key |

SKXWWWPZAHFWMX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)N |

Origin of Product |

United States |

Foundational & Exploratory

p-Tolyl 2-amino-5-bromobenzoate chemical structure and properties

Technical Profile: p-Tolyl 2-amino-5-bromobenzoate

Executive Summary

This compound (CAS: 1131587-76-2) is a specialized aryl anthranilate ester serving as a critical intermediate in the synthesis of pharmacologically active nitrogen heterocycles.[1][2] Distinguished by its bifunctional reactivity , it features a nucleophilic primary amine and an electrophilic ester, alongside a 5-bromo handle suitable for palladium-catalyzed cross-coupling. This compound is particularly valued in drug discovery for the construction of quinazolin-4(3H)-one scaffolds—a core moiety found in antibacterial, antiviral, and anticancer therapeutics.

Chemical Identity & Structural Analysis

The molecule comprises a 2-amino-5-bromobenzoic acid core esterified with p-cresol (4-methylphenol). The electron-withdrawing ester group increases the acidity of the aniline protons, while the bromine atom at the 5-position activates the ring for Suzuki-Miyaura or Buchwald-Hartwig couplings without interfering with the ester functionality under mild conditions.

| Property | Data |

| IUPAC Name | 4-Methylphenyl 2-amino-5-bromobenzoate |

| CAS Number | 1131587-76-2 |

| Molecular Formula | C₁₄H₁₂BrNO₂ |

| Molecular Weight | 306.16 g/mol |

| SMILES | CC1=CC=C(OC(=O)C2=CC(Br)=CC=C2N)C=C1 |

| InChI Key | SKXWWWPZAHFWMX-UHFFFAOYSA-N |

| LogP (Predicted) | ~4.74 |

| H-Bond Donors/Acceptors | 1 / 3 |

Synthesis & Manufacturing Protocol

Senior Scientist Note: While direct Fischer esterification of 2-amino-5-bromobenzoic acid with p-cresol is possible, it is often low-yielding due to the poor nucleophilicity of the phenol and potential decarboxylation. The Isatoic Anhydride Route is the industry-preferred method for high purity and atom economy.

Primary Route: Ring-Opening of 5-Bromoisatoic Anhydride

This protocol utilizes 5-bromoisatoic anhydride as a reactive electrophile, which undergoes nucleophilic attack by the p-cresol anion, releasing CO₂ as the only byproduct.

Reaction Scheme:

Caption: Synthesis via nucleophilic ring-opening of 5-bromoisatoic anhydride.

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve p-cresol (1.1 equiv) in anhydrous DMF (dimethylformamide).

-

Deprotonation: Add Sodium Hydride (NaH) (60% dispersion, 1.1 equiv) portion-wise at 0°C. Stir for 30 minutes until H₂ evolution ceases.

-

Alternative: For milder conditions, use DMAP (0.1 equiv) and Triethylamine (1.2 equiv) in Toluene at reflux.

-

-

Addition: Add 5-bromoisatoic anhydride (1.0 equiv) solid in one portion.

-

Reaction: Heat the mixture to 80°C (DMF method) or Reflux (Toluene method) for 4–6 hours. Monitor by TLC (formation of fluorescent product, disappearance of anhydride).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/Ethyl Acetate 9:1).

Physicochemical Properties

| Property | Description/Value |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to pale yellow |

| Solubility | High: DMSO, DMF, DCM, Ethyl AcetateLow: Water, Hexanes |

| Melting Point | Predicted: 95–105°C (Based on structural analogs) |

| Stability | Stable under ambient conditions.[4] Light sensitive (store in amber vials). |

Reactivity & Applications

The strategic value of this compound lies in its ability to serve as a "divergent intermediate."

A. Quinazolinone Synthesis (Niementowski Variation)

The ester and amine groups are perfectly positioned for condensation with one-carbon donors (formamide, orthoesters) to form the quinazolinone core.

-

Reagent: Formamide (excess) or Triethyl Orthoformate + Acid Cat.

-

Conditions: 140–160°C.

-

Product: 6-Bromo-3-(p-tolyl)quinazolin-4(3H)-one (if amine exchange occurs) or 6-bromoquinazolin-4(3H)-one derivatives depending on conditions.

B. Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent allows for late-stage functionalization of the aromatic ring.

-

Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃.

-

Selectivity: The oxidative addition occurs exclusively at the C-Br bond, leaving the ester and amine intact.

Reactivity Flowchart:

Caption: Divergent synthetic pathways available from the p-tolyl anthranilate scaffold.

Analytical Characterization

To validate the synthesis, look for these key spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.30 ppm (s, 3H): Methyl group of the p-tolyl moiety.

-

δ 6.60 ppm (br s, 2H): Primary amine (NH₂). Exchangeable with D₂O.

-

δ 6.80 ppm (d, 1H): H-3 of the anthranilate ring (ortho to NH₂).

-

δ 7.00–7.30 ppm (m, 4H): p-Tolyl aromatic protons (AA'BB' system).

-

δ 7.45 ppm (dd, 1H): H-4 of the anthranilate ring.

-

δ 7.95 ppm (d, 1H): H-6 of the anthranilate ring (ortho to Ester, deshielded).

-

-

IR Spectroscopy:

-

3450, 3350 cm⁻¹: Primary amine N-H stretches.

-

1690 cm⁻¹: Ester C=O stretch (conjugated).

-

Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[5] As an aromatic amine, potential skin sensitization should be assumed.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Chemical Identity & CAS: Fluorochem.[2] this compound Product Sheet. Link

-

Synthesis Mechanism (Isatoic Anhydride): Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. Link

-

General Reactivity (Anthranilates): Wiklund, P., & Bergman, J. (2006). The Chemistry of Anthranilic Acid. Current Organic Synthesis. Link

-

Physical Properties (Analogous Methyl Ester): Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate Safety Data Sheet. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of p-Tolyl 2-amino-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl 2-amino-5-bromobenzoate is an aromatic ester with potential applications in medicinal chemistry and materials science. As a derivative of anthranilic acid, a known pharmacophore, this compound is of interest to researchers in drug discovery and development.[1][2] The structural features of this compound, including the amino and bromo functional groups on the phenyl ring, make it a versatile building block for the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, predicted properties, and characterization, to support its use in research and development.

Chemical Identity and Structure

This compound, with the CAS number 1131587-76-2, has a molecular formula of C14H12BrNO2 and a molecular weight of 306.155 g/mol .[4] The molecule consists of a 2-amino-5-bromobenzoic acid moiety esterified with p-cresol.

Caption: Chemical structure of this compound.

Physicochemical Properties of Starting Materials

A thorough understanding of the starting materials is crucial for the successful synthesis and purification of the target compound.

2-Amino-5-bromobenzoic Acid

This compound serves as the carboxylic acid precursor in the esterification reaction.

| Property | Value | Reference |

| CAS Number | 5794-88-7 | [5][6] |

| Molecular Formula | C₇H₆BrNO₂ | [7] |

| Molecular Weight | 216.03 g/mol | [6][7] |

| Appearance | Slight yellow to white powder | [5] |

| Melting Point | 213-215 °C (lit.) | [5][6] |

| Solubility | Soluble in methanol and dimethyl sulfoxide.[5][8] | [5][8] |

| pKa | Data available in IUPAC Digitized pKa Dataset.[9] | [9] |

p-Cresol

p-Cresol is the phenolic nucleophile in the esterification reaction.

| Property | Value | Reference |

| CAS Number | 106-44-5 | [10] |

| Molecular Formula | C₇H₈O | [11] |

| Molecular Weight | 108.14 g/mol | [10][11] |

| Appearance | Colorless to pink crystalline solid | [10] |

| Melting Point | 32-34 °C (lit.) | [10] |

| Boiling Point | 202 °C (lit.) | [10] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and benzene.[12] | [12][13] |

| pKa | 10.17 (at 25 °C) | [10] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-amino-5-bromobenzoic acid with p-cresol.[14] A common and cost-effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst.[15]

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromobenzoic acid (1 equivalent) and p-cresol (1.5-2 equivalents) in a suitable solvent such as toluene.

-

Catalyst Addition : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents), to the reaction mixture.

-

Reaction : Heat the mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.

-

Extraction : Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

An alternative, milder method for this esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[15] This method is particularly useful if the starting materials are sensitive to strong acids and high temperatures.

Predicted Physicochemical Properties of this compound

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the known properties of its constituent parts and structurally similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Off-white to pale yellow crystalline solid | Based on the appearance of the starting materials. |

| Melting Point | Expected to be higher than p-cresol and potentially in the range of other aromatic esters. | The larger, more rigid structure would lead to a higher melting point than the individual components. |

| Boiling Point | Significantly higher than the starting materials due to increased molecular weight and polarity. | General trend for larger organic molecules. |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | The molecule is largely nonpolar due to the two aromatic rings. |

| LogP | Predicted to be higher than that of the starting materials, indicating increased lipophilicity. | The addition of the p-tolyl group increases the nonpolar character of the molecule. |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Caption: Workflow for the structural characterization of the target compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoate and tolyl moieties, as well as the methyl and amine protons.

-

Amine Protons (-NH₂) : A broad singlet in the region of 4-6 ppm.

-

Aromatic Protons (benzoate ring) : Three distinct signals in the aromatic region (6.5-8.0 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the substituted benzene ring.

-

Aromatic Protons (tolyl ring) : Two doublets in the aromatic region (7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

-

Methyl Protons (-CH₃) : A singlet around 2.3 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

-

Carbonyl Carbon (-C=O) : A signal in the range of 165-175 ppm.

-

Aromatic Carbons : Multiple signals in the region of 110-150 ppm.

-

Methyl Carbon (-CH₃) : A signal around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching : Two distinct peaks in the range of 3300-3500 cm⁻¹ for the primary amine.[16]

-

C=O Stretching : A strong absorption band around 1715-1730 cm⁻¹ for the aromatic ester.[17][18]

-

C-O Stretching : Strong absorptions in the 1100-1300 cm⁻¹ region, characteristic of the ester linkage.[18]

-

Aromatic C=C Stretching : Several peaks in the 1450-1600 cm⁻¹ region.[17]

-

C-Br Stretching : A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity.[19][20]

-

Molecular Ion (M⁺) : A peak corresponding to the molecular weight (306.155 g/mol ).

-

Isotopic Peak (M+2) : A peak at M+2 with a similar intensity to the molecular ion peak, confirming the presence of one bromine atom.

Potential Applications in Drug Development

Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3][21] The synthesis of this compound provides a platform for further chemical modifications to develop novel therapeutic agents.

-

Intermediate for Lead Compound Synthesis : The amino group can be acylated or alkylated, and the bromo group can be utilized in cross-coupling reactions to introduce further diversity, allowing for the exploration of structure-activity relationships.

-

Modulation of Physicochemical Properties : The p-tolyl ester moiety can influence the lipophilicity and pharmacokinetic profile of potential drug candidates, which is a critical aspect of drug design.

-

Bioisosteric Replacement : Derivatives of this molecule could be designed as bioisosteres of known drugs to improve their efficacy or reduce side effects.

Given that derivatives of 2-amino-5-bromobenzoic acid are used in the preparation of inhibitors for the hepatitis C virus NS5b RNA polymerase, this compound could serve as a valuable starting point for the development of new antiviral agents.[5][8]

References

-

ScenTree. p-cresol (CAS N° 106-44-5). [Link]

-

Chemical Knowledge. Properties and uses of p-cresol. [Link]

-

Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 955-977. [Link]

-

Shetty, P., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results, 15(2), 1-10. [Link]

-

Wikipedia. p-Cresol. [Link]

-

Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. [Link]

-

Khan, I., et al. (2021). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 26(21), 6567. [Link]

-

PubChem. p-Cresol. [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

-

PubChem. 2-Amino-5-bromobenzoic acid. [Link]

-

Pharmacy 180. Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

-

Cheméo. Chemical Properties of 2-Amino-5-bromobenzoic acid (CAS 5794-88-7). [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0235755). [Link]

-

NIST WebBook. 2-Amino-5-bromobenzoic acid. [Link]

-

Scribd. Aromatic Compound IR Spectrum Analysis. [Link]

-

Howei Pharm. This compound ≥95%. [Link]

-

Kunduracıoğlu, A. (2021). 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. Open Journal of Nano, 5(1), 17-27. [Link]

-

Sorensen, J. L., et al. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Journal of Chemical Education, 96(10), 2295-2300. [Link]

-

Mastiholimath, V. B., & Kulkarni, M. V. (2006). Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. Journal of the Indian Chemical Society, 83(1), 87-89. [Link]

-

Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6939. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]

-

Otani, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1963. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

Ye, T., et al. (2014). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical chemistry, 86(15), 7720–7726. [Link]

-

Khan, I., et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887. [Link]

-

MedCrave. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 1131587-76-2 | this compound,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 5. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 6. 2-Amino-5-bromobenzoic acid 97 5794-88-7 [sigmaaldrich.com]

- 7. 2-Amino-5-bromobenzoic acid [webbook.nist.gov]

- 8. 2-Amino-5-bromobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. p-Cresol | 106-44-5 [chemicalbook.com]

- 11. ScenTree - p-cresol (CAS N° 106-44-5) [scentree.co]

- 12. Properties and uses of p-cresol-Chemwin [en.888chem.com]

- 13. p-Cresol - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 21. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

solubility of p-Tolyl 2-amino-5-bromobenzoate in organic solvents

Solubility Profile & Determination Protocol: -Tolyl 2-amino-5-bromobenzoate

Executive Summary

-Tolyl 2-amino-5-bromobenzoate123Unlike its lower molecular weight homologs (e.g., methyl 2-amino-5-bromobenzoate), the introduction of the

This guide provides a theoretical solubility ranking, a validated experimental protocol for precise determination, and a framework for thermodynamic modeling essential for process optimization (e.g., recrystallization, liquid-liquid extraction).

Structural Analysis & Theoretical Solubility

The solubility behavior of

-

Amine (

): Hydrogen bond donor; facilitates solubility in protic solvents. -

Bromo-Benzoate Core: Electron-withdrawing halogen adds density; ester linkage provides a hydrogen bond acceptor site.

- -Tolyl Group: Hydrophobic, aromatic domain that drives solubility in non-polar aromatics (toluene) and chlorinated solvents while decreasing solubility in water and short-chain alcohols.

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and structural analogy to methyl 2-amino-5-bromobenzoate [1], the expected solubility hierarchy at 298.15 K is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions; disruption of crystal lattice. |

| Chlorinated | Dichloromethane, Chloroform | High | Good dispersion force matching with the bromo/tolyl groups. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole interactions; good for recrystallization. |

| Alcohols | Methanol > Ethanol > IPA | Moderate to Low | H-bonding competes with hydrophobic tolyl repulsion. |

| Aromatics | Toluene, Xylene | Moderate | |

| Alkanes/Water | Hexane, Water | Negligible | Polarity mismatch (Water) or lack of polarizability (Hexane). |

Experimental Protocol: Gravimetric Determination

For precise solubility data required for thermodynamic modeling, the Isothermal Saturation Method (Gravimetric) is the industry standard.

Materials & Equipment

-

Solute:

-Tolyl 2-amino-5-bromobenzoate (Purity -

Solvents: Analytical grade (AR) or HPLC grade.

-

Apparatus: Jacketed glass vessel, programmable thermostatic water bath (

K), magnetic stirrer, 0.45

Workflow

The following DOT diagram illustrates the critical path for generating valid solubility data.

Figure 1: Validated workflow for isothermal solubility determination.

Step-by-Step Procedure

-

Preparation: Add excess

-tolyl 2-amino-5-bromobenzoate to 50 mL of the selected solvent in a jacketed vessel. -

Equilibration: Stir continuously at the set temperature (

) for 48 hours. Ensure the solid phase persists (saturated solution). -

Settling: Stop stirring and allow the suspension to settle for 2–4 hours at constant

. -

Sampling: Using a pre-heated syringe (to prevent precipitation), withdraw 5 mL of the supernatant. Filter immediately through a 0.45

m PTFE filter into a pre-weighed weighing dish ( -

Weighing: Weigh the dish with the solution (

). -

Drying: Evaporate the solvent in a vacuum oven until constant weight is achieved (

). -

Calculation: Determine the mole fraction solubility (

) using the molar masses of the solute (

Thermodynamic Modeling

To extrapolate solubility data for process design (e.g., cooling crystallization curves), experimental points must be fitted to thermodynamic models.

Modified Apelblat Equation

The modified Apelblat equation is widely used for correlating solubility with temperature in non-ideal solutions [2]:

- : Mole fraction solubility.[4]

- : Absolute temperature (K).[4][5]

- : Empirical model parameters determined via multivariate regression.

-

Utility: Provides high accuracy for interpolation within the measured temperature range.

Van't Hoff Analysis

For understanding the dissolution mechanism, the van't Hoff equation relates solubility to enthalpy (

-

Plot:

vs. -

Slope:

. -

Intercept:

. -

Interpretation:

-

Positive

: Endothermic dissolution (solubility increases with T). -

Positive

: Entropy-driven process (disorder increases upon dissolution).

-

Application: Solvent Selection Strategy

For purification via recrystallization, a solvent system must balance yield (low solubility at low T) and purity (high solubility at high T).

Figure 2: Decision logic for recrystallization solvent selection.

Recommendation:

-

Primary Candidate: Ethanol or Isopropanol . These likely exhibit a steep solubility curve (moderate at boiling, low at 0°C), ideal for high-yield cooling crystallization.

-

Anti-Solvent System: If solubility is too high in alcohols, use a DMSO/Water system. Dissolve in minimal DMSO, then slowly add water to precipitate the pure ester.

References

-

Structural Analog Data:Methyl 2-amino-5-bromobenzo

- Source: Fisher Scientific / Thermo Scientific Chemicals.

-

URL:

-

Thermodynamic Modeling Methodology: Standard protocols for Apelblat and van't Hoff analysis in organic solubility.

- Source:Journal of Chemical & Engineering Data (General methodology reference for aminobenzoate deriv

- Context: See Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole for comparable analytical techniques.

-

URL:

-

Compound Identific

- Source: National Institutes of Health (NIH) PubChem / Fluorochem.

-

URL:

Physicochemical Profile & Characterization Guide: p-Tolyl 2-amino-5-bromobenzoate

The following technical guide is structured to provide a comprehensive physicochemical analysis of p-Tolyl 2-amino-5-bromobenzoate . As experimental data for this specific derivative is scarce in public compendia, this guide synthesizes available data from structural analogues, applies Structure-Property Relationship (SPR) logic, and details the rigorous experimental protocols required for definitive characterization.

Executive Summary

This compound (CAS: 1131587-76-2) is a specialized ester intermediate utilized primarily in the synthesis of heterocyclic pharmaceutical compounds.[1] Structurally, it combines a brominated anthranilic acid core with a p-cresol moiety.

This guide addresses the critical thermodynamic properties—Melting Point (MP) and Boiling Point (BP) —which are essential for process optimization, purity assessment, and solid-state handling. Due to the limited availability of direct experimental literature for this specific CAS entry, this document provides a high-confidence predicted range based on comparative structural analysis of validated analogues, alongside the standard operating procedures (SOPs) for empirical determination.

Chemical Identity & Structural Analysis[2][3][4]

| Property | Data |

| Chemical Name | This compound |

| Synonyms | 2-Amino-5-bromobenzoic acid 4-methylphenyl ester; p-Cresyl 5-bromoanthranilate |

| CAS Number | 1131587-76-2 |

| Molecular Formula | C₁₄H₁₂BrNO₂ |

| Molecular Weight | 306.16 g/mol |

| Structural Features | [1][2][3][4][5][6][7] • Core: Anthranilate (rigid, planar)• Substituent 1: 5-Bromo (heavy atom, increases London dispersion forces)• Substituent 2: p-Tolyl ester (bulky, aromatic stacking potential) |

Thermodynamic Properties: Data & Analysis

Melting Point Analysis

The melting point is the primary indicator of purity and solid-state stability for this compound.

Comparative Structural Analysis (SPR)

To estimate the melting point, we analyze the thermodynamic shift caused by the bromine substitution on the parent scaffold (p-Tolyl anthranilate).

-

Reference A (Parent Scaffold): p-Tolyl anthranilate (Non-brominated)

-

Experimental MP:69–70°C [1]

-

-

Reference B (Methyl Analogue Shift):

-

Methyl anthranilate (MP: 24°C)

Methyl 2-amino-5-bromobenzoate (MP: 72–74°C) [2]. -

Observed Shift:+~50°C due to the heavy bromine atom enhancing crystal lattice energy.

-

Predicted Melting Point Range

Applying the bromination shift (+40–50°C) to the p-Tolyl anthranilate base (70°C), while accounting for the increased steric bulk of the p-tolyl group which may slightly disrupt packing efficiency compared to the methyl ester:

| Data Type | Value / Range | Confidence Level |

| Predicted MP | 110°C – 125°C | High (Based on QSPR) |

| Literature Status | Not explicitly listed in standard open compendia. | N/A |

Scientific Insight: The presence of the amino group (

) adjacent to the ester carbonyl allows for intramolecular hydrogen bonding . This "locks" the conformation, reducing entropy in the liquid phase and typically raising the melting point compared to isomers without this feature.

Boiling Point Analysis

Like most amino-benzoates, this compound is expected to exhibit high thermal instability.

-

Predicted Boiling Point (Atmospheric): ~380°C – 400°C (Decomposes)

-

Behavior: The compound will likely undergo decarboxylation or oxidation before reaching an atmospheric boiling point.

-

Recommendation: Distillation should only be attempted under high vacuum (< 1 mmHg).

Experimental Determination Methodologies

Protocol A: Capillary Melting Point (USP <741>)

Best for routine QC and purity estimation.

-

Sample Prep: Grind the dry solid to a fine powder to ensure uniform heat transfer.

-

Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo) with silicone oil or a metal block.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to determine approximate range.

-

Measurement Ramp: 1°C/min starting 10°C below the approximate MP.

-

-

Endpoint Definition: Record

(first liquid drop) and

Protocol B: Differential Scanning Calorimetry (DSC)

Best for thermodynamic characterization and polymorphism screening.

-

Calibration: Calibrate the DSC using Indium (

) and Zinc standards. -

Pan Loading: Hermetically seal 2–5 mg of sample in an aluminum pan.

-

Cycle: Heat from 25°C to 150°C at 10°C/min under

purge (50 mL/min). -

Analysis: Integrate the endothermic peak. The onset temperature is the thermodynamic melting point.

Synthesis & Contextual Workflow

Understanding the synthesis is crucial as impurities (unreacted p-cresol or acid) will significantly depress the melting point.

Synthesis Pathway

The formation involves an esterification between 2-amino-5-bromobenzoic acid and p-cresol. Direct Fischer esterification is difficult due to the steric hindrance and electronic deactivation by the bromine; therefore, an acid chloride or coupling agent (DCC) route is preferred.

Figure 1: Synthetic pathway logic emphasizing the precursors whose removal is critical for accurate MP determination.

Applications & Significance

-

Pharmaceutical Intermediate: Used as a building block for quinazolinone derivatives (antiviral/anticancer agents) where the p-tolyl group acts as a leaving group or a specific hydrophobic pharmacophore.

-

Crystallographic Marker: The heavy bromine atom facilitates X-ray diffraction studies for structural elucidation of complex derivatives.

References

-

The Journal of Organic Chemistry . (1959). Reactions of Isatoic Anhydride with Various Nucleophiles (p-Tolyl anthranilate data). Volume 24, Issue 9.

-

Sigma-Aldrich . (2024). Product Specification: Methyl 2-amino-5-bromobenzoate.

-

ChemicalBook . (2024). 2-Amino-5-bromobenzoic acid Properties.

-

Ambeed . (2024). CAS 1131587-76-2 Data Sheet.

Sources

p-Tolyl 2-amino-5-bromobenzoate: Synthesis, Mechanisms, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, halogenated anthranilate esters serve as privileged scaffolds for the synthesis of complex nitrogenous heterocycles. p-Tolyl 2-amino-5-bromobenzoate (CAS: 1131587-76-2) is a highly specialized building block that combines the synthetic versatility of an aryl bromide with the lipophilic tuning of a p-tolyl ester. As a Senior Application Scientist, I have structured this technical guide to dissect the chemical properties, the causality behind its specific synthesis pathways, and its downstream applications in targeted antibacterial and anticancer therapies.

Chemical Identity & Quantitative Properties

Before designing synthetic workflows, it is critical to establish the precise physicochemical parameters of the target molecule. The 5-bromo substitution provides an electrophilic handle for transition-metal-catalyzed cross-coupling, while the p-tolyl group modulates the partition coefficient (LogP), a critical factor for whole-cell assay permeability.

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 1131587-76-2[1] |

| Molecular Formula | C14H12BrNO2[1] |

| Molecular Weight | 306.16 g/mol [2] |

| Structural Class | Halogenated Anthranilate Ester |

| Key Functional Groups | Primary aniline, Aryl bromide, Phenolic ester |

Mechanistic Synthesis Pathway

Direct Fischer esterification of 2-amino-5-bromobenzoic acid with p-cresol is thermodynamically unfavorable and prone to side reactions. The zwitterionic nature of the amino acid and the nucleophilicity of the primary aniline nitrogen heavily interfere with the activation of the carboxylic acid.

To bypass these thermodynamic barriers, the optimal synthetic route utilizes 5-bromoisatoic anhydride [3]. This strategy is highly effective because it temporarily masks the nucleophilic aniline as a cyclic carbamate while simultaneously activating the carbonyl carbon for nucleophilic attack. The electron-withdrawing nature of the bromo group at the 5-position further enhances the electrophilicity of the anhydride[4]. When exposed to p-cresol in the presence of a base catalyst (such as DMAP), the anhydride undergoes a ring-opening alcoholysis followed by an irreversible decarboxylation to yield the target ester[4].

Mechanistic pathway for the synthesis of this compound via isatoic anhydride.

Self-Validating Experimental Protocol

The following protocol describes the synthesis of this compound. This workflow is designed as a self-validating system : the intrinsic release of carbon dioxide gas serves as an internal kinetic indicator, ensuring the operator can visually track the reaction's progress without relying solely on chromatographic sampling.

Reagents:

-

5-Bromoisatoic anhydride (1.0 eq)

-

p-Cresol (1.2 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the isatoic anhydride into 2-amino-5-bromobenzoic acid[4].

-

Activation: Dissolve 5-bromoisatoic anhydride in anhydrous DMF. Add p-cresol followed by the catalytic DMAP. Causality: DMAP acts as a superior acyl transfer catalyst, forming an active N-acylpyridinium intermediate that is highly susceptible to nucleophilic attack by the sterically hindered p-cresol.

-

Thermal Decarboxylation (Self-Validation Step): Gradually heat the reaction mixture to 70°C. The reaction will begin to rapidly effervesce. Validation: This evolution of CO₂ gas is a stoichiometric byproduct of the ring opening. The complete cessation of bubbling is a reliable visual cue confirming the exhaustion of the anhydride and the completion of the decarboxylation cascade.

-

Quench & Extraction: Cool the mixture to room temperature and quench with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x).

-

Purification: Wash the combined organic layers with 1M NaOH (to deprotonate and remove unreacted p-cresol), followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure ester.

Applications in Drug Discovery

This compound is not an end-product but a highly functionalized intermediate utilized in several cutting-edge therapeutic areas:

-

Antibacterial Quorum Sensing (PqsD Inhibition): Derivatives of 2-amino-5-bromobenzoate (such as the methyl ester analog) are established inhibitors of PqsD, a critical enzyme in the Pseudomonas aeruginosa quorum sensing (QS) system, as well as the FabH enzyme involved in fatty acid biosynthesis[5]. The p-tolyl variant provides a more lipophilic profile, allowing medicinal chemists to conduct Structure-Activity Relationship (SAR) studies aimed at increasing bacterial cell wall penetration.

-

Quinazolinone Scaffolds: By reacting the primary aniline of this compound with orthoesters or aldehydes, researchers can trigger a cyclocondensation to form 4[4]. These heterocycles are well-documented for their potent anticancer and antimicrobial properties.

Downstream applications of the synthesized ester in targeted antibacterial drug discovery.

Safety and Handling Standards

When executing the synthesis of this compound, strict adherence to Environmental Health & Safety (EHS) guidelines is mandatory. The precursors—specifically 6 and 5-bromoisatoic anhydride—are classified as Particularly Hazardous Substances (PHS)[6]. p-Cresol is an acute toxin and corrosive agent, while halogenated anhydrides are potent sensitizers. Standard Operating Procedures (SOPs) require the use of a certified chemical fume hood, flame-resistant Nomex lab coats, and heavy-duty nitrile gloves to prevent dermal exposure[6].

References

-

Howei Pharm. "CAS 1131587-76-2 C14H12BrNO2 this compound". URL: [Link]

-

Taylor & Francis. "Design and synthesis of novel HDAC6 inhibitor dimer". URL: [Link]

-

The Sarpong Group. "Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS)". URL: [Link]

Sources

- 1. CAS 1131587-76-2 | this compound,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. 1131587-76-2|this compound|BLDpharm [bldpharm.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-Cyano-5-bromoisatoic Anhydride [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sarponggroup.com [sarponggroup.com]

Comprehensive Safety Data and Toxicological Profiling of p-Tolyl 2-amino-5-bromobenzoate: A Technical Whitepaper

Executive Summary

p-Tolyl 2-amino-5-bromobenzoate (CAS: 1131587-76-2) is a specialized anthranilate derivative utilized extensively as a building block in advanced pharmaceutical synthesis. As a primary aromatic amine (PAA), it inherently triggers structural alerts for mutagenicity under regulatory guidelines. However, advanced Quantitative Structure-Activity Relationship (QSAR) models and empirical data reveal that its specific substitution pattern heavily mitigates this risk. This whitepaper provides an authoritative analysis of its physicochemical properties, toxicological profile, Safety Data Sheet (SDS) parameters, and validated analytical protocols for trace impurity tracking.

Physicochemical Profiling & Structural Identity

Understanding the physicochemical behavior of this compound is critical for designing downstream extraction and chromatographic workflows. The lipophilic p-tolyl ester moiety significantly increases the partition coefficient compared to its methyl ester counterpart, necessitating specific organic solvent systems (e.g., acetonitrile/methanol) for analytical resolution and biological assay formulation.

| Property | Value / Description |

| Chemical Name | This compound |

| Synonyms | 4-methylphenyl 2-amino-5-bromobenzoate |

| CAS Number | 1131587-76-2 |

| Molecular Formula | C₁₄H₁₂BrNO₂ |

| Molecular Weight | 306.16 g/mol |

| Predicted LogP | ~4.40 (Highly Lipophilic) |

| H-Bond Donors / Acceptors | 1 (Amine) / 3 (Ester Oxygens, Amine Nitrogen) |

Toxicological Framework & QSAR Mechanistic Insights

Primary aromatic amines are heavily scrutinized in drug development due to their genotoxic potential. The canonical toxicity pathway involves CYP450-mediated N-hydroxylation followed by Phase II esterification (e.g., sulfation or acetylation). The heterolytic cleavage of the resulting N-O bond generates a highly electrophilic nitrenium ion capable of forming covalent DNA adducts, leading to mutagenesis .

Causality in Structural Deactivation: Despite containing a PAA moiety, this compound is fundamentally de-risked by its unique electronic and steric environment. A localized QSAR model based on nitrenium ion stability (ΔΔE) demonstrates that the ortho-carboxylate group sterically hinders enzymatic N-hydroxylation while exerting a strong electron-withdrawing effect. Concurrently, the para-bromo group (relative to the amine) further withdraws electron density via inductive effects.

Together, these substituents drastically increase the energy barrier required to form the nitrenium ion. This renders the reactive intermediate highly unstable and thermodynamically unfavorable, heavily favoring non-mutagenic outcomes in standard Ames testing .

Fig 1. Metabolic activation of PAAs and structural deactivation by ortho/para substituents.

Safety Data Sheet (SDS) & Hazard Controls

While genotoxicity is computationally and empirically mitigated, the compound exhibits acute and localized hazards typical of halogenated anilines.

-

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 Causes skin irritation.

-

Eye Irritation (Category 2A): H319 Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 May cause respiratory tract irritation.

-

Aquatic Chronic (Category 2): H411 Toxic to aquatic life with long-lasting effects.

-

-

Handling & PPE Causality: Due to its high LogP (4.40), dermal absorption is a highly efficient exposure route. Nitrile gloves (minimum 0.11 mm thickness) and localized exhaust ventilation are mandatory to prevent systemic absorption of the lipophilic powder.

-

Environmental Controls: Halogenated aromatics exhibit high environmental persistence. Waste streams must be segregated and incinerated; they must never be discharged into aqueous waste systems.

Standardized Experimental Methodologies

To ensure regulatory compliance with ICH M7 guidelines for mutagenic impurities , rigorous analytical and biological validation must be employed. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Mutagenicity Assessment (Ames Test - OECD 471)

Objective: Empirical validation of the QSAR non-mutagenic prediction. Causality: We utilize Salmonella typhimurium strains TA98 and TA100, which are highly sensitive to frameshift and base-pair substitutions caused by aromatic amines. The pre-incubation method is selected over standard plate incorporation because it maximizes the contact time between the highly lipophilic compound, the S9 metabolic enzymes, and the bacteria, significantly increasing assay sensitivity .

Step-by-Step Methodology:

-

Preparation: Dissolve this compound in anhydrous DMSO. Prepare serial dilutions ranging from 1.5 to 5000 µ g/plate .

-

Metabolic Activation: Mix 100 µL of the test solution with 500 µL of 10% S9 mix (rat liver extract) and 100 µL of bacterial suspension.

-

Pre-Incubation: Incubate the mixture at 37°C for 20 minutes with gentle shaking to allow CYP1A2-mediated N-hydroxylation to occur.

-

Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex, and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

-

Self-Validation (SST): Run concurrent negative controls (DMSO) and positive controls (e.g., 2-Aminoanthracene for S9-dependent activation). The assay is strictly validated only if the positive control exhibits a >3-fold increase in revertant colonies over the negative baseline.

Protocol 2: LC-MS/MS Trace Quantification in API

Objective: Detect trace PAA impurities down to parts-per-million (ppm) levels in final drug substances. Causality: Electrospray Ionization in positive mode (ESI+) is selected because the primary amine readily accepts a proton to form an[M+H]⁺ ion. A C18 column is utilized to strongly retain the lipophilic p-tolyl ester, separating it from more polar API components before it enters the mass spectrometer.

Step-by-Step Methodology:

-

Sample Prep: Dissolve 100 mg of API in 1.0 mL of Acetonitrile/Water (50:50). Centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble matrices.

-

Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Note: Formic acid acts as the critical proton source to drive ESI+ efficiency.

-

Mass Spectrometry: Monitor the specific Multiple Reaction Monitoring (MRM) transition for this compound (e.g., m/z 306.0 → specific fragment) using a Triple Quadrupole MS.

-

Self-Validation (SST): Inject a Limit of Quantitation (LOQ) standard (e.g., 1 ppm). The analytical run is validated only if the Signal-to-Noise (S/N) ratio is ≥ 10 and the %RSD of six replicate injections is ≤ 5.0%.

Fig 2. LC-MS/MS analytical workflow for the trace quantification of PAA impurities.

References

-

Furukawa, A., Ono, S., Yamada, K., et al. "A local QSAR model based on the stability of nitrenium ions to support the ICH M7 expert review on the mutagenicity of primary aromatic amines." Genes and Environment 44, 10 (2022). URL: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." (2017). URL: [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 4. "Test No. 471: Bacterial Reverse Mutation Test." URL: [Link]

Technical Masterclass: 2-Amino-5-Bromobenzoic Acid Ester Derivatives

An In-Depth Technical Guide on 2-Amino-5-Bromobenzoic Acid Ester Derivatives.

From Synthetic Scaffold to Privileged Pharmacophore

Executive Summary: The "Hub" Molecule Strategy

In the landscape of heterocyclic chemistry, 2-amino-5-bromobenzoic acid esters (specifically the methyl and ethyl derivatives) function not merely as reagents but as divergent synthetic hubs .

While the parent acid (2-amino-5-bromobenzoic acid) is a stable starting material, its esterification "unlocks" the molecule for two critical pathways in drug development:

-

Nucleophilic Attack at the Carbonyl: Facilitating cyclization reactions to form quinazolinones (a privileged scaffold in oncology).

-

Palladium-Catalyzed Cross-Coupling: The 5-bromo position serves as a high-fidelity handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing late-stage diversification without disturbing the core heterocycle.

This guide provides a rigorous technical analysis of the synthesis, structural properties, and pharmacological evolution of this scaffold.

Core Synthesis: The Self-Validating Protocol

Reliability in synthesis is paramount. The conversion of 2-amino-5-bromobenzoic acid to its methyl ester (Methyl 2-amino-5-bromobenzoate) is best achieved via a Fischer Esterification optimized for moisture control.

Optimized Protocol: Methyl 2-amino-5-bromobenzoate

Objective: Synthesis of Methyl 2-amino-5-bromobenzoate (CAS: 52727-57-8) with >95% purity.

Reagents:

-

2-Amino-5-bromobenzoic acid (1.0 eq)

-

Methanol (anhydrous, solvent/reactant)

-

Thionyl Chloride (

, 1.5 eq) [Note: Preferred over - (sat. aq.)

Step-by-Step Methodology:

-

Activation (0°C): Charge a flame-dried round-bottom flask with anhydrous methanol (10 mL/g of substrate). Cool to 0°C under

atmosphere.-

Causality: Cooling is critical. Adding

to MeOH is highly exothermic. Uncontrolled addition generates heat that can degrade the starting material before reaction.

-

-

Reagent Generation: Dropwise addition of

. Stir for 30 mins at 0°C. -

Addition: Add 2-amino-5-bromobenzoic acid in one portion.

-

Reflux (Self-Validation): Heat to reflux (65°C) for 6–8 hours.

-

Validation Point: Monitor via TLC (3:7 EtOAc:Hexane). The acid spot (

) must disappear, replaced by the ester (

-

-

Workup: Evaporate solvent in vacuo. Resuspend residue in EtOAc. Wash with sat.

(to remove HCl salts) and Brine. Dry over -

Crystallization: Recrystallize from hot Ethanol/Water (9:1).

-

Result: White to off-white needles. MP: 72–74°C.

-

Solid-State Structural Integrity

X-ray crystallography of the methyl ester reveals a Monoclinic crystal system (

-

Intramolecular H-Bond: An N—H[5]···O hydrogen bond exists between the amine and the carbonyl oxygen. This locks the ester coplanar with the aromatic ring, reducing conformational entropy and making the carbonyl carbon more electrophilic for subsequent attacks—a key feature for quinazolinone synthesis.

Chemical Reactivity & Downstream Logic

The utility of this scaffold lies in its transformation into bioactive heterocycles. The two primary vectors are Cyclization and Coupling .

Vector A: The Quinazolinone Gateway (Anticancer)

The ester group reacts with amidines or orthoesters to form 6-bromoquinazolin-4(3H)-ones. This scaffold is homologous to Gefitinib and Erlotinib (EGFR inhibitors).

Reaction Logic:

-

Condensation: The amine attacks an electrophile (e.g., Formamide or Triethyl Orthoformate).

-

Cyclization: The newly formed imine nitrogen attacks the ester carbonyl, ejecting methanol.

Vector B: The 5-Bromo Handle (Diversification)

The bromine atom at position 5 is electronically deactivated by the electron-withdrawing ester group but activated by the electron-donating amino group. This "push-pull" electronic state makes it an excellent candidate for Suzuki-Miyaura Coupling to attach aryl groups, extending the pharmacophore into hydrophobic pockets of target enzymes (e.g., DHFR or EGFR).

Visualization: Synthesis & SAR Workflow

The following diagram maps the transformation of the core scaffold into high-value targets.

Caption: Logical flow from the acid precursor to the "Hub" ester, branching into Quinazolinone cyclization and Palladium-catalyzed diversification.

Pharmacological Profile & Applications

Antimicrobial: Quorum Sensing Inhibition

While often an intermediate, the ester itself has direct biological relevance.

-

Target: PqsD (Pseudomonas quinolone signal biosynthetic enzyme).

-

Mechanism: Methyl 2-amino-5-bromobenzoate acts as a substrate mimic, inhibiting the biosynthesis of HHQ (2-heptyl-4-quinolone), a precursor to the P. aeruginosa quorum sensing signal.

-

Data: Derivatives have shown

values in the low micromolar range against PqsD, disrupting biofilm formation without exerting direct selective pressure (reducing resistance risk).

Anticancer: EGFR Tyrosine Kinase Inhibition

The 6-bromoquinazolinone derivatives are classic ATP-competitive inhibitors.

-

SAR Insight: The 6-bromo group (from the starting ester) fits into the hydrophobic pocket of the EGFR kinase domain. Replacing Br with larger aryl groups (via Suzuki coupling) often enhances potency by interacting with the "gatekeeper" residue (Thr790M).

Comparative Activity Table:

| Compound Class | Core Structure | Target | Primary Mechanism | Key Modification |

| Precursor | Methyl 2-amino-5-bromobenzoate | PqsD (Bacteria) | Quorum Sensing Inhibition | Ester hydrolysis resistance |

| Derivative | 6-Bromoquinazolin-4(3H)-one | EGFR (Cancer) | ATP Competition | 4-anilino substitution |

| Derivative | 2-Aryl-6-bromoquinazolinone | Tubulin | Polymerization Inhibition | 2-position aryl group |

References

-

National Institutes of Health (NIH). (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one. PMC. Retrieved from [Link]

-

PubChem. (2025). 2-Amino-5-bromobenzoic acid: Compound Summary and Safety Data. Retrieved from [Link]

- Science of Synthesis. (2022). Synthesis of Quinazolinones from Anthranilic Acid Derivatives. Thieme Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the chemical and biological diversity of heterocyclic systems incorporating pyrimido[1,6- a ]pyrimidine and pyrimido[1,6- c ]pyrimidine sc ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00411A [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (PDF) Methyl 2-amino-5-bromobenzoate [academia.edu]

Unlocking the Pharmacological Potential of p-Tolyl 2-amino-5-bromobenzoate: A Privileged Scaffold in Drug Discovery

Executive Summary

In contemporary drug discovery, the identification of versatile, privileged scaffolds is critical for accelerating the development of novel therapeutics. p-Tolyl 2-amino-5-bromobenzoate (CAS 1131587-76-2) represents a highly specialized ester derivative of the well-documented 5-bromoanthranilic acid core. While simpler analogs like methyl 2-amino-5-bromobenzoate have been extensively mapped for their biological activities, the incorporation of a p-tolyl ester group introduces unique physicochemical dynamics.

As a Senior Application Scientist, I present this technical whitepaper to dissect the mechanistic rationale behind utilizing this compound. By extrapolating from validated data on its structural analogs, we will explore its potential as a highly lipophilic prodrug and a versatile synthetic intermediate targeting bacterial virulence, tuberculosis, and oncology pathways.

Structural Rationale & Causality in Scaffold Design

The biological efficacy of any small molecule is dictated by its structural interactions at the target site and its pharmacokinetic profile. The design of this compound is governed by two critical modifications to the anthranilate core:

-

C5-Bromination (The Pharmacophore Core): The introduction of a bromine atom at the 5-position of the aromatic ring serves a dual purpose. First, it significantly enhances the metabolic stability of the ring by blocking cytochrome P450-mediated oxidation at a highly reactive site. Second, the heavy halogen enables halogen bonding —a highly directional non-covalent interaction that increases binding affinity within hydrophobic protein pockets, such as the allosteric sites of bacterial enzymes[1].

-

p-Tolyl Esterification (The Pharmacokinetic Modulator): Replacing a standard methyl ester or free carboxylic acid with a bulky, aromatic p-tolyl group fundamentally alters the molecule's partition coefficient (LogP). This increased lipophilicity is the causal factor for enhanced passive diffusion across complex lipid bilayers, such as the mycolic acid-rich cell wall of Mycobacterium tuberculosis[2]. Furthermore, the steric bulk of the p-tolyl group modulates the kinetics of non-specific esterase cleavage in systemic circulation, potentially extending the prodrug's half-life compared to rapidly hydrolyzed aliphatic esters.

Targeted Biological Pathways

While direct in vivo data for the specific p-tolyl ester is an emerging field, its biological activity can be accurately projected based on the validated mechanisms of its direct precursors and derivatives.

Anti-Virulence: Quorum Sensing Inhibition (PqsD)

Derivatives of 2-amino-5-bromobenzoate are potent inhibitors of PqsD , a critical enzyme in the Pseudomonas aeruginosa quorum sensing (QS) system[1]. PqsD catalyzes the biosynthesis of 2-heptyl-4(1H)-quinolone (HHQ), the precursor to the Pseudomonas quinolone signal (PQS) which regulates biofilm formation.

-

Mechanism of Action: Structural optimization reveals that these compounds do not competitively bind to the active site. Instead, they act as allosteric inhibitors binding to the acyl-coenzyme A (ACoA) channel. This prevents the native substrate, anthraniloyl-CoA, from entering the active site, effectively shutting down HHQ synthesis[1].

Fig 1. Allosteric inhibition of the PqsD quorum sensing pathway by 5-bromoanthranilate derivatives.

Antitubercular Activity: MabA (FabG1) Inhibition

Anthranilic acid derivatives have demonstrated significant efficacy against Mycobacterium tuberculosis by targeting MabA (FabG1), an essential enzyme in the Type II fatty acid synthase (FAS-II) system responsible for mycolic acid biosynthesis[2]. The p-tolyl ester acts as a highly permeable prodrug that, upon intracellular esterase cleavage, releases the active 5-bromoanthranilic acid core directly into the mycobacterial cytoplasm, inducing intrabacterial acidification and enzyme inhibition[2].

Anticancer Activity: Quinazolinone Precursors

This compound is a premier synthetic building block for quinazolin-4(3H)-ones [3]. By reacting the primary amine and the ester carbonyl with triethyl orthoformate and various primary amines, researchers can cyclize the scaffold into quinazolinone derivatives. These derivatives have shown remarkable antiproliferative activity by acting as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors in Non-Small Cell Lung Cancer (NSCLC) models[4].

Quantitative Data Analysis

The following table synthesizes the in vitro potency of the 5-bromoanthranilate core across various biological targets, establishing a baseline to project the efficacy of the p-tolyl derivative.

| Scaffold Derivative | Primary Target | Biological Application | In Vitro Potency (IC₅₀) | Reference |

| Methyl 2-amino-5-bromobenzoate | PqsD (ACoA channel) | Anti-virulence (P. aeruginosa) | 2.5 – 15.0 µM | 1[1] |

| 2-amino-5-bromobenzoic acid | MabA (FabG1) | Antitubercular (M. tuberculosis) | 34.0 – 45.0 µM | 2[2] |

| 5-bromoquinazolin-4(3H)-ones | EGFR Tyrosine Kinase | Anticancer (NSCLC Cell Lines) | 2.3 – 5.9 µM | 4[4] |

| This compound | Multi-target Prodrug | Broad-spectrum / Enhanced Permeability | Projected Shift: ↓ IC₅₀ (Cellular) | Extrapolated |

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis of bioactive derivatives and the subsequent biophysical screening.

Protocol A: Synthesis of 6-Bromoquinazolin-4(3H)-one Derivatives

Causality Note: The p-tolyl leaving group requires slightly elevated thermodynamic input compared to methyl esters during cyclization, but yields highly stable intermediates with minimal side reactions.[3]

-

Reagent Preparation: In a round-bottom flask under argon protection, combine 10 mmol of this compound, 13 mmol of triethyl orthoformate, and 13 mmol of a selected primary amine (e.g., phenylmethanamine).

-

Catalysis: Add 0.1 mmol of iodine as a Lewis acid catalyst to activate the orthoformate.

-

Reflux: Suspend the mixture in 30 mL of anhydrous ethanol. Heat the reaction to reflux (approx. 80°C) and stir continuously for 6 hours.

-

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 75% ethyl acetate / 25% hexanes mobile phase. The disappearance of the starting ester indicates completion.

-

Purification: Concentrate the residue under vacuum. Dissolve the crude product in 50 mL of ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and recrystallize to afford the pure 6-bromoquinazolin-4(3H)-one derivative.

Protocol B: Surface Plasmon Resonance (SPR) Assay for PqsD Binding

Causality Note: SPR is chosen over standard enzymatic assays to definitively prove allosteric binding rather than active-site competitive inhibition.[1]

-

Immobilization: Immobilize purified recombinant PqsD enzyme onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a baseline of ~5000 Response Units (RU) is achieved.

-

Analyte Preparation: Dissolve the synthesized p-tolyl derivatives in running buffer (PBS with 5% DMSO to maintain the solubility of the lipophilic p-tolyl group).

-

Injection: Inject the compounds at varying concentrations (0.5 µM to 50 µM) over the flow cells at a flow rate of 30 µL/min for 120 seconds.

-

Dissociation & Regeneration: Allow a 300-second dissociation phase. Regenerate the chip surface using 10 mM NaOH if necessary.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to calculate the equilibrium dissociation constant (

).

Fig 2. High-throughput experimental workflow from scaffold synthesis to cell-based biological assays.

References

-

BenchChem. Validating the Mechanism of Action for Methyl 2-amino-5-bromobenzoate-based Inhibitors: A Comparative Guide.1

-

PMC / Pharmaceuticals. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification.2

-

PMC / Scientific Reports. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety.4

-

ACS Omega. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives.3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]

p-Tolyl 2-amino-5-bromobenzoate: A Privileged Scaffold in Advanced Pharmaceutical Synthesis

Executive Summary

In the landscape of modern drug discovery, anthranilic acid derivatives serve as foundational building blocks for a vast array of heterocyclic pharmacophores. Among these, p-Tolyl 2-amino-5-bromobenzoate (CAS 1131587-76-2) has emerged as a highly specialized pharmaceutical intermediate[1]. While its simpler analogue, methyl 2-amino-5-bromobenzoate, is widely utilized[2], the integration of a p-tolyl ester moiety provides critical thermodynamic and kinetic advantages during complex multi-step syntheses.

As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical rationale behind utilizing the p-tolyl ester, detail its applications in synthesizing quinazolinone-based antimicrobials and quorum-sensing inhibitors, and provide self-validating experimental protocols for bench scientists.

Structural Rationale: Why the p-Tolyl Ester?

The selection of an ester protecting/leaving group is a critical determinant of yield and purity in heterocyclic synthesis. The structure of this compound features three distinct reactive vectors:

-

The 2-Amino Group: A nucleophilic center primed for acylation or condensation.

-

The 5-Bromo Substituent: An electrophilic handle ideal for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[3].

-

The p-Tolyl Ester: The defining feature that dictates cyclization kinetics.

Kinetic and Thermodynamic Advantages

During the synthesis of quinazolinones, the intermediate undergoes an intramolecular cyclization where the ester alkoxy group is expelled. The p-cresolate anion (derived from the p-tolyl ester) is a significantly better leaving group (pKa ~10.2) than the methoxide anion (pKa ~15.5) derived from standard methyl esters. This lower activation energy facilitates cyclization under milder conditions, reducing thermal degradation of sensitive substrates. Furthermore, the steric bulk and lipophilicity of the p-tolyl group protect the ester from premature hydrolysis during prior aqueous workups or mildly basic functionalization steps.

Quantitative Data: Scaffold Comparison

| Property / Feature | This compound | Methyl 2-amino-5-bromobenzoate |

| CAS Number | 1131587-76-2[1] | 52727-57-8[2] |

| Molecular Formula | C14H12BrNO2 | C8H8BrNO2 |

| Molecular Weight | 306.16 g/mol | 230.06 g/mol |

| Leaving Group pKa | ~10.2 (p-cresol) | ~15.5 (methanol) |

| Premature Hydrolysis Risk | Low (Sterically hindered, lipophilic) | High (Easily saponified) |

| Primary Utility | Mild-condition cyclizations, solid-phase | General precursor, FabH/PqsD inhibitors |

Key Pharmaceutical Applications

A. Synthesis of Quinazolinone Cores

Quinazolinones are privileged structures exhibiting antifungal, anti-inflammatory, and antimycobacterial activities[3]. This compound is reacted with isothiocyanates or acetic anhydride to form a thioxo or acylated intermediate. Subsequent cyclization expels p-cresol, forming the robust quinazolinone core. The retained 5-bromo group allows for late-stage diversification via cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Fig 1: Synthetic workflow from this compound to functionalized quinazolinones.

B. Development of PqsD and FabH Inhibitors

Derivatives of 2-amino-5-bromobenzoate (specifically 2-benzamidobenzoic acids) are potent inhibitors of PqsD , a critical enzyme in the Pseudomonas aeruginosa quorum sensing (QS) system[4]. PqsD synthesizes 2-heptyl-4(1H)-quinolone (HHQ), a precursor to virulence factors.

Mechanistically, these derivatives do not bind the active site; rather, they act as allosteric inhibitors by binding to the acyl-coenzyme A (ACoA) channel, blocking the natural substrate (anthraniloyl-CoA)[4]. Additionally, these scaffolds exhibit dual action by inhibiting FabH (β-ketoacyl-acyl carrier protein synthase III), halting bacterial type II fatty acid synthesis[4].

Fig 2: Mechanism of action for PqsD inhibition by 2-benzamidobenzoic acid derivatives.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm causality and reaction success before proceeding.

Protocol 1: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one Core

Causality: The reaction utilizes acetic anhydride to first acetylate the primary amine. The elevated temperature then drives the intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl. The p-tolyl group is expelled as p-cresol, driving the equilibrium toward the highly stable aromatic quinazolinone core.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (3.0 eq)

-

Glacial acetic acid (solvent)

Step-by-Step Methodology:

-

Initiation: Dissolve 10 mmol of this compound in 15 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Acylation: Add 30 mmol of acetic anhydride dropwise at room temperature. Stir for 30 minutes.

-

Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The starting material spot should disappear, replaced by a highly UV-active intermediate (the N-acetylated product).

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 120°C) for 4 hours. The thermal energy is required to overcome the activation barrier for p-cresol expulsion.

-

Precipitation: Cool the mixture to room temperature, then pour over crushed ice. The sudden shift in solvent polarity forces the hydrophobic quinazolinone to precipitate.

-

Isolation: Filter the solid under vacuum and wash extensively with cold water to remove residual acetic acid and p-cresol.

-

Validation Checkpoint 2: Analyze the crude solid via LC-MS. The mass spectrum must show the expected [M+H]+ peak for the cyclized core, confirming the loss of the p-tolyl moiety.

-

Protocol 2: Late-Stage C5-Functionalization via Suzuki-Miyaura Coupling

Causality: The retained 5-bromo substituent acts as the electrophile in a palladium-catalyzed cross-coupling. Using a bulky, electron-rich ligand ensures rapid oxidative addition into the aryl-bromide bond, preventing competitive debromination.

Materials:

-

6-Bromo-quinazolinone derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(dppf)Cl2 (0.05 eq)

-

K2CO3 (2.0 eq)

-

1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a Schlenk tube, combine the bromo-quinazolinone, arylboronic acid, and K2CO3.

-

Degassing (Critical): Add the Dioxane/Water solvent mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the active Pd(0) species, halting the catalytic cycle.

-

Catalyst Addition: Backfill with Argon and quickly add Pd(dppf)Cl2. Seal the tube.

-

Reaction: Heat the mixture to 90°C for 6 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

-

Validation Checkpoint: 1H-NMR of the purified product must show the disappearance of the isolated C5-proton singlet (characteristic of the bromo-substituted ring) and the appearance of new multiplet signals corresponding to the introduced aryl group.

-

References

-

Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases. Available at:[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of p-Tolyl 2-Amino-5-Bromobenzoate: A Technical Whitepaper

Executive Summary

In the development of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the thermodynamic stability of precursor molecules dictates shelf-life, formulation strategy, and process chemistry parameters. p-Tolyl 2-amino-5-bromobenzoate (CAS: 1131587-76-2)[1] is a highly functionalized anthranilate derivative. Its molecular architecture—comprising a halogenated aromatic amine and a phenolic ester—presents a complex thermodynamic profile balancing intramolecular stabilization against the kinetic vulnerabilities of ester hydrolysis and oxidative degradation.

This whitepaper provides an in-depth analysis of the structural thermodynamics of this compound, outlines its primary degradation pathways, and establishes self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics & Ground-State Stabilization

The thermodynamic baseline of this compound is governed by three competing structural features: the stabilizing intramolecular hydrogen bond, the electron-withdrawing halogen, and the high-energy phenolic leaving group.

Intramolecular Hydrogen Bonding (The Anthranilate Core)

The most critical stabilizing feature of the anthranilate core is the formation of a robust intramolecular hydrogen bond between the ortho-amino group (-NH₂) and the carbonyl oxygen of the ester. Calorimetric and computational thermochemistry studies on analogous anthranilate esters demonstrate that this hydrogen bond provides approximately 18.9 kJ/mol of enthalpic stabilization to the crystalline phase[2].

Causality: This interaction forms a planar, pseudo-six-membered ring that locks the ester conformation. By lowering the ground-state enthalpy (

Electronic Perturbations: 5-Bromo and p-Tolyl Substituents

While the hydrogen bond stabilizes the molecule, the substituents introduce thermodynamic liabilities:

-

The 5-Bromo Effect: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) across the aromatic ring. This increases the electrophilicity of the carbonyl carbon, making it slightly more susceptible to nucleophilic attack by water or hydroxide ions compared to unhalogenated analogs[3].

-

The p-Tolyl Ester Linkage: Unlike alkyl esters (e.g., methyl or ethyl anthranilate), phenolic esters are thermodynamically higher in energy. The p-cresolate anion is a significantly better leaving group than an alkoxide due to resonance stabilization of the negative charge into the aromatic ring. Consequently, the Gibbs free energy (

) of hydrolysis for the p-tolyl ester is more negative (more spontaneous) than that of aliphatic anthranilates.

Thermodynamic Pathways of Degradation

Understanding the specific degradation vectors is essential for designing appropriate storage conditions and formulation buffers. The molecule is primarily susceptible to two pathways: base/acid-catalyzed hydrolysis and radical-mediated amine oxidation.

Figure 1: Primary thermodynamic degradation pathways of this compound.

Aromatic amines and esters exhibit distinct reactivity profiles. Amines are sensitive to air and light, often undergoing exothermic oxidation, while esters react with aqueous acids or bases to liberate heat, alcohols (or phenols), and carboxylic acids[4]. Because the p-tolyl leaving group is highly stable, the equilibrium of the hydrolysis reaction lies far to the right, acting as a thermodynamic sink.

Quantitative Thermodynamic Parameters

The following table synthesizes the estimated thermodynamic and kinetic parameters for this compound, extrapolated from foundational calorimetric data of anthranilate derivatives and halogenated benzoic acids[2][3].

| Thermodynamic Parameter | Estimated Value / Range | Mechanistic Significance |

| Enthalpy of Intramolecular H-Bond ( | ~18.9 kJ/mol | Stabilizes the ground-state ester conformation, resisting initial nucleophilic attack. |

| Activation Energy of Hydrolysis ( | 55 - 65 kJ/mol | Lower than alkyl anthranilates due to the superior leaving group ability of the p-cresolate anion. |

| Standard Enthalpy of Formation ( | -210 to -250 kJ/mol | Reflects the energetic penalty of the bromine substituent offset by aromatic resonance. |

| Melting Point ( | 95 - 110 °C | Solid-state crystalline stability; significantly lower than the parent 5-bromoanthranilic acid (219°C) due to the bulky p-tolyl group disrupting crystal packing. |

Experimental Methodologies for Stability Profiling

To accurately quantify the thermodynamic stability of this compound, researchers must employ self-validating analytical workflows. The following protocols separate solid-state thermal transitions from solution-state hydrolytic degradation.

Figure 2: Self-validating analytical workflow for determining thermodynamic stability parameters.

Protocol 4.1: Solid-State Thermal Analysis (DSC/TGA)

Purpose: To determine the melting endotherm (

-

Preparation: Weigh 3–5 mg of this compound into a standard aluminum pan.

-

Self-Validation Step: Prepare an identical, empty aluminum pan to serve as the baseline reference. This ensures that any thermal events recorded are strictly from the sample, not instrument drift.

-

Execution: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation of the amine[4], isolating pure thermal stability.